

Comparative Stability of Dehydronitrosonisoldipine and Other Nitroso Compounds: A Guide for Researchers

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Compound of Interest

Compound Name: Dehydronitrosonisoldipine

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For researchers, scientists, and drug development professionals, understanding the stability of nitroso compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential therapeutics. This guide provides a comparative analysis of the stability of

Dehydronitrosonisoldipine against other well-characterized nitroso compounds, namely S-nitrosogluthathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), supported by experimental data and detailed methodologies.

Dehydronitrosonisoldipine is a C-nitroso compound and a primary photodegradation product of the calcium channel blocker nisoldipine.[1][2] In contrast, GSNO and SNAP are S-nitrosothiols (RSNOs), a class of compounds known for their role as nitric oxide (NO) donors.[3][4] The inherent differences in their chemical structures—a nitroso group attached to a carbon atom versus a sulfur atom—significantly influence their stability profiles.

Comparative Stability Analysis

Forced degradation studies are crucial for elucidating the intrinsic stability of drug molecules.[5][6][7][8][9] These studies involve exposing the compound to stress conditions such as heat, light, humidity, and varying pH to predict its degradation pathways and kinetics.

While specific quantitative stability data for isolated **Dehydronitrosonisoldipine** is not extensively available in the public domain, its stability can be inferred from the forced

degradation studies of its parent compound, nisoldipine. Conversely, the stability of GSNO and SNAP has been thoroughly investigated, providing a strong basis for comparison.

Thermal Stability

Studies on 1,4-dihydropyridine derivatives, including nisoldipine, have shown that thermal degradation, particularly in the presence of humidity, leads to the formation of the corresponding nitroso derivative through the aromatization of the dihydropyridine ring.^{[10][11]} This suggests that **Dehydronitrosonisoldipine** is a product of thermal stress on nisoldipine.

In a comparative study, the thermal stability of solid GSNO and SNAP was assessed using thermogravimetric analysis (TGA). The homolytic cleavage of the S-N bond, leading to the release of NO, occurred at 134.7 ± 0.8 °C for GSNO and 132.8 ± 0.9 °C for SNAP.^[3] In solution, both GSNO and SNAP exhibit an inverse relationship between stability and temperature, with refrigeration significantly extending their shelf-life.^{[3][12]}

Photostability

Nisoldipine is known to be highly sensitive to light.^{[1][13]} Exposure to daylight and UV light induces the formation of **Dehydronitrosonisoldipine** (nitrosophenylpyridine derivative).^{[1][2]} The photodegradation of solid-state nisoldipine follows zero-order kinetics.^[1]

S-nitrosothiols are also susceptible to light-induced decomposition.^[3] After seven hours of exposure to overhead fluorescent lighting, GSNO and SNAP decomposed by $19.3 \pm 0.5\%$ and $30 \pm 2\%$, respectively, indicating that GSNO is more photostable than SNAP under these conditions.^[3]

Stability in Solution (pH Influence)

The hydrolytic degradation of nisoldipine is significantly influenced by pH, with notable degradation occurring at alkaline pH (>8).^[14] This degradation also follows first-order kinetics.^[14]

For S-nitrosothiols, pH plays a critical role in their stability. A comparative study revealed that a decrease in pH from 7.4 to 5.0 enhanced the stability of both GSNO and SNAP.^{[3][12]} However, a further decrease to pH 3.0 resulted in decreased stability for both, with SNAP being more stable than GSNO at this acidic pH.^{[3][12]}

Data Summary

Compound	Class	Thermal Stability	Photostability	pH Stability
Dehydronitroso nisoldipine	C-Nitroso	Formed from thermal degradation of nisoldipine in the presence of humidity.[10][11] Specific decomposition temperature not readily available.	Formed from photodegradation of nisoldipine under daylight and UV light.[1][2]	Nisoldipine degradation (leading to Dehydronitroso nisoldipine formation) is significant at alkaline pH.[14]
S-nitrosogluthione (GSNO)	S-Nitrosothiol	Solid-state S-N bond cleavage at 134.7 ± 0.8 °C. [3] Stability in solution decreases with increasing temperature.[3][12]	Decomposes upon exposure to fluorescent light ($19.3 \pm 0.5\%$ after 7h).[3]	More stable at pH 5.0 than at pH 7.4 or 3.0.[3][12]
S-nitroso-N-acetylpenicillamine (SNAP)	S-Nitrosothiol	Solid-state S-N bond cleavage at 132.8 ± 0.9 °C. [3] Stability in solution decreases with increasing temperature.[3][12]	Decomposes upon exposure to fluorescent light ($30 \pm 2\%$ after 7h).[3]	More stable at pH 5.0 and 3.0 than at pH 7.4.[3][12]

Experimental Protocols

Forced Degradation Study (General Protocol)

Forced degradation studies are typically performed according to ICH guidelines (Q1A, Q1B).[3][5][6][9][15]

- **Acid and Base Hydrolysis:** The drug substance is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures for a specified period.
- **Oxidative Degradation:** The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
- **Thermal Degradation:** The solid drug substance is exposed to dry heat (e.g., 60-80°C) for a defined time. For solutions, the study is conducted at elevated temperatures in a controlled environment.[16]
- **Photodegradation:** The drug substance (as solid or in solution) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method for Nisoldipine and its Degradation Products

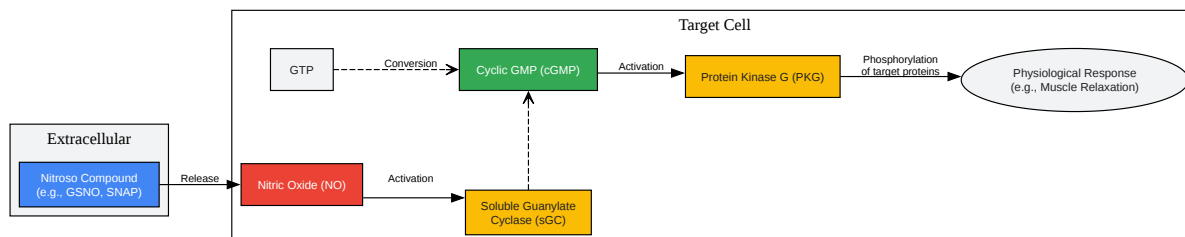
A validated high-performance liquid chromatography (HPLC) method is essential for quantifying the parent drug and its degradation products.

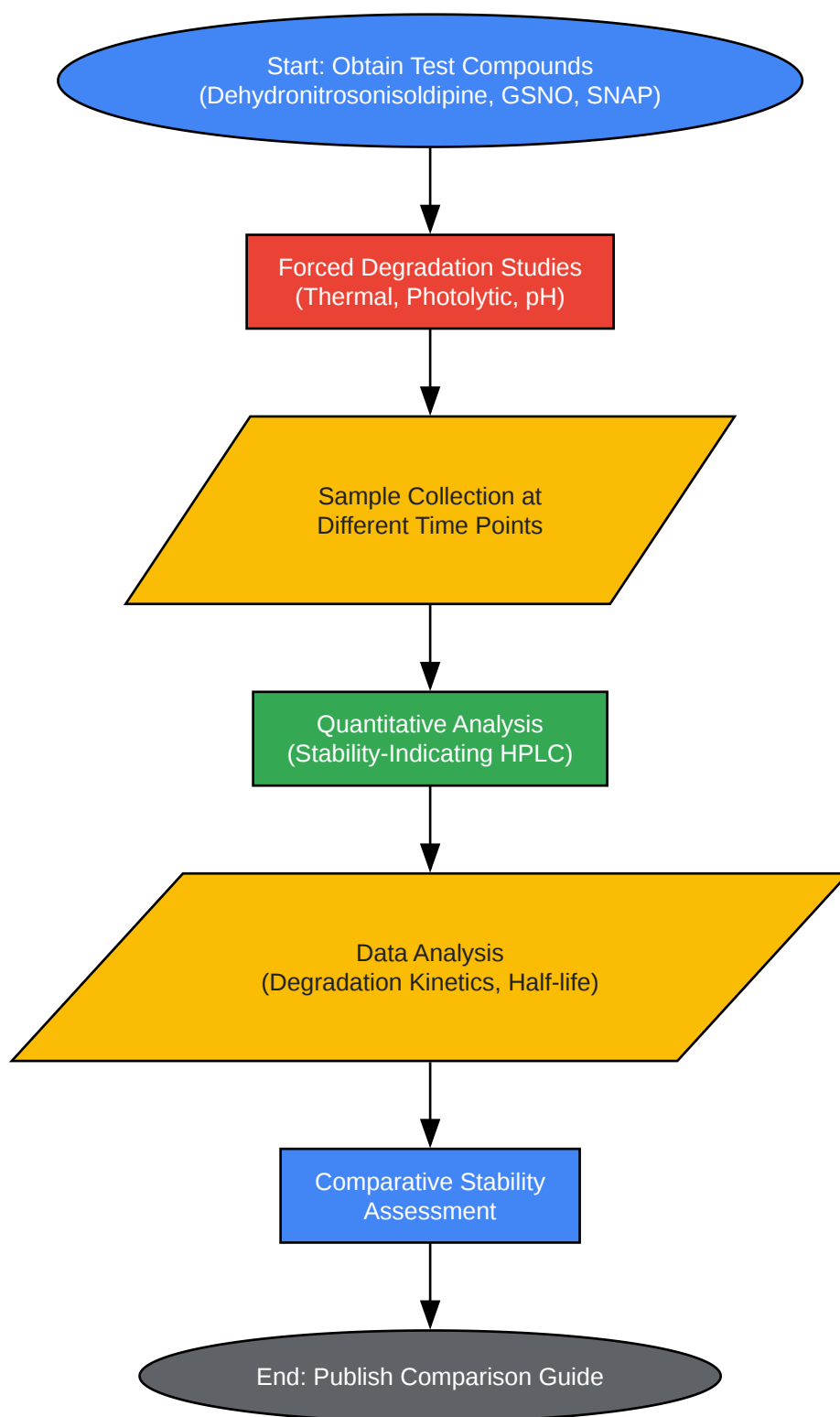
- **Chromatographic Conditions (Example for Nisoldipine):**
 - **Column:** Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm)[7][17]
 - **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol).[7][17]
 - **Flow Rate:** 1.0 mL/min[7][17]
 - **Detection:** UV detector set at an appropriate wavelength (e.g., 275 nm for nisoldipine).[7][17]

- Injection Volume: 20 μ L^{[7][17]}
- Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

Nitroso compounds, particularly S-nitrosothiols, are known to exert their biological effects through the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological responses, such as smooth muscle relaxation.





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